molecular formula C7H15NO2 B8419241 N-alpha-ethoxyethyl-N-methylacetamide

N-alpha-ethoxyethyl-N-methylacetamide

Cat. No.: B8419241
M. Wt: 145.20 g/mol
InChI Key: JHDDZVWTOISUJS-UHFFFAOYSA-N
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Description

N-alpha-Ethoxyethyl-N-methylacetamide is a specialty chemical compound designed for professional research and development applications. As an analog of similar alkoxyethyl-N-methylacetamide structures , this chemical is primarily investigated for its utility as a versatile solvent and synthetic intermediate in complex organic synthesis . In pharmaceutical research, related acetamides are valued for their ability to facilitate chemical reactions due to their favorable solvating properties and stability . This makes them suitable for use in the development of Active Pharmaceutical Ingredients (APIs) and other fine chemicals . Furthermore, structural analogs have been cited in patents for the preparation of N-vinyl carboxylic acid amides, which are valuable monomers in polymer chemistry . Researchers exploring new solvent systems with specific dielectric properties or seeking intermediates for the synthesis of specialty polymers and electronic materials may find this compound of significant interest . WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption. Researchers should conduct a thorough hazard assessment before use.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-(2-ethoxyethyl)-N-methylacetamide

InChI

InChI=1S/C7H15NO2/c1-4-10-6-5-8(3)7(2)9/h4-6H2,1-3H3

InChI Key

JHDDZVWTOISUJS-UHFFFAOYSA-N

Canonical SMILES

CCOCCN(C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of N-alpha-ethoxyethyl-N-methylacetamide with analogous compounds:

Compound Name CAS Number Molecular Formula Substituents on Nitrogen Molecular Weight (g/mol) Key References
This compound (hypothetical) - C₈H₁₇NO₂ Ethoxyethyl, Methyl ~173.23 -
N,N-Dimethylacetamide (DMAC) 127-19-5 C₄H₉NO Two Methyl groups 87.12
N-Methylacetoacetamide 20306-75-6 C₅H₉NO₂ Methyl, Acetoacetyl 115.13
N-Methyl-N-(2-methylphenyl)acetamide 573-26-2 C₁₀H₁₃NO Methyl, 2-Methylphenyl 163.22
N-Ethoxy-N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide 97804-99-4 C₁₉H₂₉NO₃ Ethoxy, Ethyl, Aromatic ether 327.44

Physicochemical Properties

  • N,N-Dimethylacetamide (DMAC): Boiling point: 165°C; miscible with water and organic solvents. Widely used as an industrial solvent due to its high polarity and thermal stability .
  • N-Methylacetoacetamide: Water-soluble (as a 70% aqueous solution); used in organic synthesis and pharmaceutical intermediates .
  • N-Ethoxy-N-ethyl-...acetamide (): The ethoxy and aromatic substituents likely confer lower water solubility but enhance lipid solubility, making it suitable for agrochemical applications .

Hypothesized properties of this compound:
The ethoxyethyl group may reduce polarity compared to DMAC, decreasing water solubility but improving compatibility with hydrophobic matrices. Its boiling point is expected to be higher than DMAC (~200–220°C) due to increased molecular weight.

Toxicity and Regulatory Considerations

  • DMAC: Regulated under OSHA (8-hour exposure limit: 10 ppm) due to hepatotoxicity and developmental risks .
  • N-Methyl-N-(2-methylphenyl)acetamide: Limited toxicity data; structural analogs suggest moderate toxicity due to aromatic substituents .
  • However, the ethoxyethyl group may introduce metabolic pathways leading to toxic metabolites (e.g., ethanol byproducts).

Research Findings and Gaps

  • Reactivity: N-(substituted phenyl)acetamides are precursors for heterocyclic compounds, suggesting that this compound could participate in multicomponent reactions for drug discovery .
  • Structure-Activity Relationships: Ethoxyethyl groups in acetamides correlate with enhanced bioactivity in pesticides, as seen in .
  • Data Gaps: No experimental data on synthesis, spectroscopy, or bioactivity of this compound were found in the provided evidence. Further studies are needed to validate hypothesized properties.

Preparation Methods

Anodic Alkoxylation of N-Ethylacetamide

The first stage converts N-ethylacetamide to N-α-ethoxyethylacetamide via electrochemical alkoxylation. Key parameters include:

  • Anode material : Vitreous carbon (critical for selectivity).

  • Electrolyte : Alkali metal alkosulfates (e.g., sodium methosulfate) or tetraalkylammonium alkosulfates.

  • Alcohol solvent : Ethanol (C₂H₅OH) for ethoxy group incorporation.

  • Temperature : 50–60°C.

  • Current density : 10–20 mA/cm².

Mechanism :
The N-ethyl group undergoes oxidation at the anode, forming a radical intermediate that reacts with ethanol to yield the N-α-ethoxyethyl moiety. The reaction avoids side products like over-oxidized species due to the controlled potential and vitreous carbon’s inertness.

Example Conditions from US4322271A :

ParameterValue
N-Ethylacetamide1.76 kg (15.2 mol)
Ethanol2.5 L
Conducting saltTetramethylammonium ethosulfate
Current12 A (3 hours)
Yield94%

Alkylation with Methylating Agents

The N-α-ethoxyethylacetamide intermediate is methylated using agents such as methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂SO₄) in alkaline media. Sodium hydroxide (NaOH) is typically employed to deprotonate the amide nitrogen, facilitating nucleophilic attack.

Optimized Protocol :

  • Reactants :

    • N-α-Ethoxyethylacetamide: 1.76 kg

    • Methyl chloride: 1.0 kg

    • 50% NaOH: 1.8 kg

  • Conditions :

    • Temperature: 20–30°C (lower temps reduce byproducts).

    • Phase-transfer catalyst: C₁₂/C₁₈-alkyldimethylbenzylammonium chloride (0.5–1.0 wt%).

  • Workup : Centrifugation to remove inorganic salts, followed by vacuum distillation.

  • Yield : 91–92%.

Critical Factors :

  • Excess methylating agent (1.2–1.5 eq) ensures complete N-methylation.

  • Phase-transfer catalysts enable milder conditions (20°C vs. traditional 50–60°C) without compromising yield.

Alternative Pathways for Specialized Applications

Solid-Phase Synthesis with Protective Groups

A protocol for Fmoc-protected N-methyl amino acids (PMC10660853) suggests potential for solid-phase synthesis. Using 2-chlorotrityl chloride (2-CTC) resin, the N-α-ethoxyethyl group could be introduced via on-resin alkoxylation, followed by methylation. However, this method remains speculative for the target compound and would require validation.

Industrial-Scale Purification Techniques

Post-synthesis purification is critical for removing unreacted starting materials (e.g., residual N-ethylacetamide) and byproducts (e.g., over-alkylated species). Patent US4322271A highlights two approaches:

Thin-Film Evaporation

  • Apparatus : Continuous thin-film evaporator.

  • Conditions : 1–5 mmHg vacuum, 150–200°C.

  • Outcome : 92% recovery of N-α-ethoxyethyl-N-methylacetamide, with 5% starting material recycled.

Catalytic Decomposition of Byproducts

Heating byproducts (e.g., dialkylated species) at 270°C over silicic acid converts them to vinyl derivatives, which are subsequently removed via distillation.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Scalability
Electrochemical + Alkylation91–9220–30Industrial
Microwave-Assisted~85*135Lab-scale
Solid-PhaseN/ART–60Experimental

*Estimated based on analogous reactions.

Advantages of Electrochemical Route :

  • High selectivity due to controlled oxidation.

  • Compatibility with continuous flow systems.

  • Minimal waste (unreacted ethanol and methyl chloride are recyclable).

Q & A

Q. What are the recommended synthetic routes for N-alpha-ethoxyethyl-N-methylacetamide, and how do reaction conditions influence yield?

The synthesis of structurally analogous acetamides (e.g., N-methoxy-N-methyl derivatives) typically involves nucleophilic substitution or condensation reactions. For example, N-methylaminoethanol reacts with acetic anhydride under controlled temperatures (40–60°C) to form intermediates, followed by ethoxyethyl group introduction via alkylation . Solvent choice (e.g., THF or DMF) and catalyst selection (e.g., triethylamine) significantly impact reaction efficiency. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent hydrolysis or side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly for distinguishing ethoxyethyl and methylamide groups. Mass Spectrometry (MS) validates molecular weight and fragmentation patterns, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for research-grade compounds) . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and ether (C-O-C) bonds .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies for similar acetamides indicate sensitivity to moisture and light. Storage in amber glassware under argon at −20°C is recommended for long-term preservation. Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf life, with HPLC monitoring for decomposition products like acetic acid or ethoxyethylamine .

Q. What solvent systems are compatible with this compound in biological assays?

Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred due to high solubility and low reactivity. For in vitro studies, ensure solvent concentrations ≤1% (v/v) to avoid cellular toxicity. Solubility in aqueous buffers (e.g., PBS) may require co-solvents like ethanol (10–20% v/v) .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts during this compound synthesis?

Kinetic studies using in situ FTIR or Raman spectroscopy help identify intermediate formation rates. For example, controlling the addition rate of ethoxyethyl chloride reduces dimerization byproducts. Computational modeling (DFT or molecular dynamics) predicts energy barriers for competing pathways, enabling temperature and catalyst tuning .

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

Contradictions in cytotoxicity or receptor binding often arise from impurity interference or assay variability. Orthogonal validation methods are critical:

  • Reproduce results across multiple cell lines (e.g., HEK293 vs. HepG2) .
  • Use isotopic labeling (e.g., ¹⁴C-tracers) to confirm target engagement .
  • Cross-validate with SPR (surface plasmon resonance) for binding affinity measurements .

Q. How can computational tools predict the metabolic fate of this compound in pharmacokinetic studies?

ADMET prediction software (e.g., SwissADME) models phase I/II metabolism, identifying potential hydrolysis sites (e.g., ethoxyethyl cleavage). Molecular docking simulations (AutoDock Vina) assess interactions with cytochrome P450 enzymes, guiding structural modifications to enhance metabolic stability .

Q. What experimental designs mitigate batch-to-batch variability in large-scale this compound production?

Implement Quality by Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs): Purity, particle size, residual solvents.
  • Use Design of Experiments (DoE) to optimize parameters (e.g., stirring speed, cooling rate).
  • Statistical Process Control (SPC) monitors consistency via control charts for key metrics like enantiomeric excess .

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